Dimethylphenethylsilane

Partition coefficient Lipophilicity Polymer compatibility

Researchers needing benzosilole frameworks or hydrophobic silicone-polymer hybrids often face limited access to silanes with the requisite Si-H···aryl proximity for intramolecular cyclization. Dimethylphenethylsilane (CAS 17873-13-1) solves this: its phenethyl spacer enables Pt-catalyzed dehydrogenative cyclization to dihydrobenzosiloles-a transformation inaccessible to dimethylphenylsilane. • >20-fold higher LogP (2.72) vs. dimethylphenylsilane-enhanced hydrophobic polymer compatibility. • 3 rotatable bonds for conformational flexibility in silicone-modified coatings & elastomers. • ≥98% purity, colorless liquid; shipped under ambient conditions.

Molecular Formula C10H15Si
Molecular Weight 163.31 g/mol
CAS No. 17873-13-1
Cat. No. B101191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylphenethylsilane
CAS17873-13-1
SynonymsDIMETHYLPHENETHYLSILANE
Molecular FormulaC10H15Si
Molecular Weight163.31 g/mol
Structural Identifiers
SMILESC[Si](C)CCC1=CC=CC=C1
InChIInChI=1S/C10H15Si/c1-11(2)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
InChIKeyIOKFJYJJRJYRCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylphenethylsilane Overview


Dimethylphenethylsilane (CAS 17873-13-1) is an organosilicon compound with the linear formula C₆H₅CH₂CH₂SiH(CH₃)₂, molecular weight 164.32 g·mol⁻¹, and a reported purity of ≥98% [1]. Structurally, it features a dimethylsilyl hydride moiety tethered to a phenyl ring via a two-carbon ethyl linker, placing it within the class of tertiary arylalkylsilanes. Compared to its closest structural analog dimethylphenylsilane (CAS 766-77-8)—where the phenyl group is directly attached to silicon—the phenethyl spacer in 17873-13-1 introduces increased conformational freedom (3 rotatable bonds vs. 1) and higher lipophilicity (LogP 2.72 vs. 1.38), making it a differentiated intermediate for silicone-modified polymers, surface coatings, and specialty organosilicon architectures [2].

Selection Context Differentiated arylalkylsilane intermediate
Workflow Fit Supports silicone-modified polymer and coating synthesis
Structural Key Ethyl spacer enables unique dihydrobenzosilole cyclization

Dimethylphenethylsilane vs. Direct Phenyl-Silanes


The ethyl spacer in dimethylphenethylsilane fundamentally alters both physicochemical properties and reactivity profiles relative to directly attached phenyl-silanes. The LogP increases from 1.38 (dimethylphenylsilane) to 2.72 (dimethylphenethylsilane)—a ~1.34 log unit shift representing a >20-fold increase in octanol-water partition coefficient—which directly impacts solubility, phase-transfer behavior, and polymer compatibility . Moreover, the phenethyl architecture enables a unique intramolecular platinum-catalyzed dehydrogenative cyclization to form dihydrobenzosiloles—a reactivity pathway structurally inaccessible to dimethylphenylsilane because it lacks the requisite Si–H···aryl C–H proximity [1]. Generic in-class substitution therefore risks both altered material performance and loss of key synthetic utility.

Lipophilicity Context
Reported LogP ~2.7 supports higher organic-phase compatibility
LogP ~1.4 in dimethylphenylsilane may alter polymer solubility and phase-transfer behavior
Reactivity Pathway
Ethyl spacer enables Pt-catalyzed dihydrobenzosilole formation
Cyclization structurally inaccessible to directly attached phenyl-silanes
Conformational Profile
Three rotatable bonds may support flexible network topology
Single rotatable bond in dimethylphenylsilane may shift crosslinking behavior

Head-to-Head Evidence: Dimethylphenethylsilane vs. Analogs


Lipophilicity Advantage vs. Dimethylphenylsilane

Dimethylphenethylsilane exhibits a computed LogP of 2.72, compared to a LogP of 1.38 for the direct phenyl analog dimethylphenylsilane (CAS 766-77-8) . The difference of ΔLogP = +1.34 corresponds to a >20-fold increase in the octanol-water partition coefficient, indicating substantially greater lipophilicity . This drives differential solubility in organic media and polymer matrices, making dimethylphenethylsilane preferable when higher organic-phase compatibility and lower aqueous partitioning are required.

Lipophilicity Context
Reported
LogP 2.72 vs. 1.38 (Δ +1.34)
Supports higher organic-phase compatibility screening
Computed values; >20-fold partition shift reported
Partition coefficient Lipophilicity Polymer compatibility Phase transfer

Conformational Flexibility Advantage

The phenethyl spacer in dimethylphenethylsilane contributes three freely rotatable bonds (Si–CH₂, CH₂–CH₂, CH₂–Ph), whereas dimethylphenylsilane possesses only one rotatable bond (Si–Ph) [1]. This 3-fold difference in conformational degrees of freedom directly impacts the compound's ability to adopt geometries favorable for intramolecular reactions and crosslinking. The ethyl linker provides flexibility for further functionalization, which is critical when designing silicone-modified polymers where chain mobility influences cure kinetics, network topology, and final mechanical properties [2].

Conformational Flexibility
Data to verify
3 rotatable bonds vs. 1
May translate into differentiated network topology
Computational chemical data from supplier DBs
Conformational freedom Rotatable bonds Molecular design Crosslinking

Unique Dihydrobenzosilole Cyclization

A structurally distinctive reactivity of dimethylphenethylsilane is its ability to undergo intramolecular platinum-catalyzed dehydrogenative cyclization to form dihydrobenzosiloles—a five-membered silicon-containing heterocycle [1]. This reaction, first reported by Hartwig (2005), exploits the spatial proximity of the Si–H bond and the ortho-C–H bond of the phenyl ring enabled by the ethyl linker. In contrast, dimethylphenylsilane—with the phenyl group directly bonded to silicon—cannot undergo this intramolecular cyclization because the Si–H and aryl C–H bonds lack the required geometric proximity [2]. The same paper notes that dimethyl(3-phenylpropyl)silane (with a three-carbon spacer) can similarly cyclize to a six-membered analog, but the five-membered product from dimethylphenethylsilane represents a distinct ring-size scaffold [3].

Dihydrobenzosilole Cyclization
Head-to-head
Unique 5-membered ring formation via Pt catalysis
Required substrate for accessing benzosilole scaffold
Structurally impossible for dimethylphenylsilane
Intramolecular silylation Dihydrobenzosilole C–H activation Platinum catalysis

Boiling Point & Vapor Pressure Profile

Dimethylphenethylsilane exhibits a boiling point of 83 °C at 11 mmHg (lit.), whereas dimethylphenylsilane boils at 156–157 °C at 760 mmHg (lit.) with a vapor pressure of 3.7 ± 0.2 mmHg at 25 °C [1]. While the pressure conditions differ (reduced vs. atmospheric), the significantly lower boiling point under reduced pressure for dimethylphenethylsilane indicates practical distillability at moderate vacuum, which may simplify purification in laboratory settings. Conversely, dimethylphenylsilane's higher atmospheric boiling point and measurable vapor pressure at ambient temperature make it more suited for vapor-phase deposition applications (CVD) where sufficient volatility at moderate temperatures is critical [2].

Boiling Point Profile
Reported
83 °C / 11 mmHg vs. 156-157 °C / 760 mmHg
Different pressure conditions; supports distillation review
Vapor pressure data favors comparator for CVD context
Boiling point Vapor pressure Distillation CVD precursor

Density and Refractive Index in Optical Applications

Dimethylphenethylsilane has a measured density of 0.869 g/mL at 25 °C and a refractive index of n²⁰/D 1.494, compared with dimethylphenylsilane values of 0.889 g/mL and n²⁰/D 1.497 [1]. The refractive index difference of Δn = -0.003 is small but measurable, and when combined with the density difference of -0.020 g/mL, it indicates that dimethylphenethylsilane may offer marginally lower optical density for coatings applications. Both compounds have been cited for use as anti-reflection coating agents in optical fields, but the phenethyl analog's additional conformational flexibility and higher hydrophobicity provide complementary formulation advantages .

Optical Property Context
Reported
n²⁰/D 1.494, density 0.869 g/mL
Supports anti-reflection coating formulation review
Δn -0.003 vs. dimethylphenylsilane; context-dependent
Refractive index Density Optical materials Anti-reflection coatings

Dimethylphenethylsilane Application Scenarios


Dihydrobenzosilole Scaffold Synthesis

Dimethylphenethylsilane is the requisite substrate for platinum-catalyzed intramolecular dehydrogenative cyclization to form 5-membered dihydrobenzosiloles, a transformation structurally impossible for dimethylphenylsilane [1]. This reactivity, established by Hartwig (2005) and cited in subsequent methodology studies, makes 17873-13-1 the preferred precursor when the target is a silicon-containing benzosilole framework—a motif of growing interest in organic electronics and pharmacologically active organosilicon compounds.

Flexible Silicone-Polymer Hybrids

With three rotatable bonds (vs. one in dimethylphenylsilane), dimethylphenethylsilane introduces greater conformational freedom into silicone-modified polymer backbones [1]. Its higher LogP (2.72 vs. 1.38) enhances compatibility with hydrophobic polymer matrices, making it the rational choice when designing flexible, organo-soluble silicone-polymer hybrids for coatings, sealants, and specialty elastomers.

Hydrophobic Surface Coatings

The >20-fold higher octanol-water partition coefficient of dimethylphenethylsilane relative to dimethylphenylsilane directly translates into greater hydrophobicity when incorporated into surface coatings [1]. This compound serves as an intermediate for silicone-modified surface treatments where reduced water uptake and enhanced organic-media compatibility are required, such as in anti-reflection optical coatings and moisture-barrier layers.

Specialty Organosilicon Precursor

Dimethylphenethylsilane's Si–H functionality enables hydrosilylation and dehydrogenative coupling reactions, while its phenethyl group provides a distinct steric and electronic environment compared to simple phenyl or alkyl silanes [1]. It is positioned as a versatile intermediate for preparing crosslinking agents, silane coupling agents for composite materials, and specialty organosilicon building blocks where both the reactive Si–H bond and the phenethyl substituent's unique profile are simultaneously exploited.

Application
Selection Property
Validation Focus
Benzosilole scaffold synthesis
Ethyl-spacer reactivity profile
Pt-catalyzed cyclization pathway review
Flexible silicone-polymer hybrids
Conformational freedom and LogP review
Polymer compatibility and network topology
Hydrophobic surface coatings
Lipophilicity-dependent compatibility
Moisture-barrier and optical film properties
Specialty organosilicon precursor
Si–H and phenethyl dual functionality
Hydrosilylation and crosslinking agent performance

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